7-Fluoro-5-azaspiro[2.5]octane
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Overview
Description
7-Fluoro-5-azaspiro[2.5]octane is a novel chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and an azaspiro moiety. The presence of the fluorine atom imparts distinct chemical properties, making it a valuable building block in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-azaspiro[2.5]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This reaction is known for being highly exothermic and releasing significant amounts of gas, which poses challenges in terms of controllability, efficiency, and safety when using batch technology . To address these challenges, a microreaction system has been developed, which includes predispersion, reaction, and phase separation. This system allows for precise control of droplet dispersion, temperature, reaction time, and continuous phase separation, resulting in a higher concentration of the desired product .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred over batch synthesis due to its higher efficiency and safety. The microreaction system used in continuous-flow synthesis ensures better process control and higher product concentration, making it a more viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-azaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, resulting in a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from the reactions of this compound include various fluorinated derivatives and spirocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
7-Fluoro-5-azaspiro[2.5]octane has a wide range of applications in scientific research, including:
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-5-oxa-2-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but includes an oxygen atom in place of one of the carbon atoms.
2-Azaspiro[3.4]octane: This compound lacks the fluorine atom but retains the spirocyclic structure, making it a useful comparison for studying the effects of fluorination.
Uniqueness
The uniqueness of 7-Fluoro-5-azaspiro[2.5]octane lies in its combination of a spirocyclic structure with a fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
7-Fluoro-5-azaspiro[2.5]octane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological mechanisms, and recent research findings, including case studies that highlight its efficacy against various pathogens.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions that typically include the formation of spirocyclic frameworks. The compound's structure features a nitrogen atom in the spirocyclic core, which is critical for its biological activity.
Antimicrobial Properties
Research has demonstrated that this compound exhibits promising antimicrobial activity against a range of bacterial strains. The compound has been evaluated against the ESKAPE pathogens, which are notorious for their antibiotic resistance:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | < 1 mg/mL | Potent against MRSA |
Klebsiella pneumoniae | 1-4 mg/mL | Moderate activity |
Acinetobacter baumannii | 1-2 mg/mL | Moderate activity |
Enterococcus faecalis | < 1 mg/mL | Potent |
These findings suggest that the compound could serve as a lead candidate for developing new antibiotics, particularly in light of increasing resistance to existing drugs .
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, its interaction with specific molecular targets has been shown to modulate signaling pathways critical for tumor growth.
The biological activity of this compound is primarily attributed to its ability to bind to bacterial enzymes and receptors, disrupting essential processes such as DNA replication and cell wall synthesis. This interaction can lead to:
- Inhibition of DNA gyrase : A key enzyme in bacterial DNA replication.
- Blocking topoisomerase IV : Preventing DNA strand separation during replication.
These mechanisms are crucial for its effectiveness against resistant strains .
Case Study 1: Efficacy Against MRSA
A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in vitro and showed promise in animal models, indicating potential for clinical application as a novel antibiotic .
Case Study 2: Anticancer Activity in Human Cell Lines
Another study focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to increased apoptosis and reduced cell viability, suggesting it may be effective as a chemotherapeutic agent .
Properties
Molecular Formula |
C7H12FN |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
7-fluoro-5-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H12FN/c8-6-3-7(1-2-7)5-9-4-6/h6,9H,1-5H2 |
InChI Key |
OQZATUYQJNVVPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(CNC2)F |
Origin of Product |
United States |
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